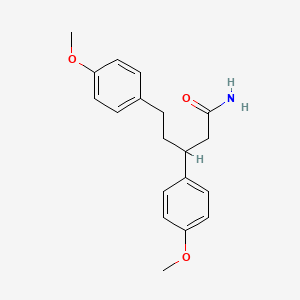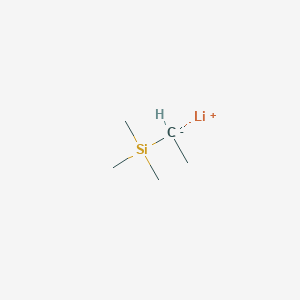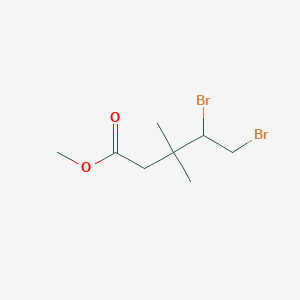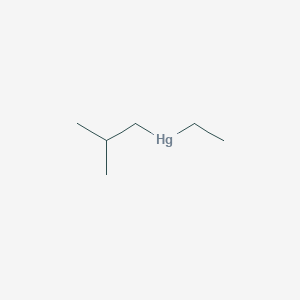
Ethyl(2-methylpropyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(2-methylpropyl)mercury is an organomercury compound that contains a mercury atom bonded to an ethyl group and a 2-methylpropyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications. The presence of mercury in these compounds makes them highly toxic and necessitates careful handling and usage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with ethyl and 2-methylpropyl Grignard reagents. The reaction proceeds as follows:
Preparation of Grignard Reagents: Ethyl bromide and 2-methylpropyl bromide are reacted with magnesium in dry ether to form ethylmagnesium bromide and 2-methylpropylmagnesium bromide, respectively.
Reaction with Mercury(II) Acetate: The Grignard reagents are then reacted with mercury(II) acetate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the required temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethyl and 2-methylpropyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide or other mercury(II) salts.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the production of other organomercury compounds and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl(2-methylpropyl)mercury involves its interaction with thiol groups in proteins and enzymes. The mercury atom binds to the sulfur atoms in cysteine residues, disrupting the normal function of the proteins. This binding can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: Contains a methyl group instead of an ethyl group.
Dimethylmercury: Contains two methyl groups.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Uniqueness
Ethyl(2-methylpropyl)mercury is unique due to the presence of both ethyl and 2-methylpropyl groups, which influence its chemical reactivity and biological interactions. The combination of these groups can affect the compound’s solubility, stability, and toxicity compared to other organomercury compounds.
Propiedades
Número CAS |
78226-15-0 |
|---|---|
Fórmula molecular |
C6H14Hg |
Peso molecular |
286.77 g/mol |
Nombre IUPAC |
ethyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H5.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H2,2H3; |
Clave InChI |
MLJHHGPKMIXYDL-UHFFFAOYSA-N |
SMILES canónico |
CC[Hg]CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


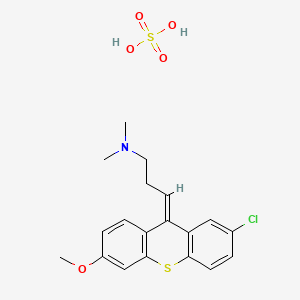
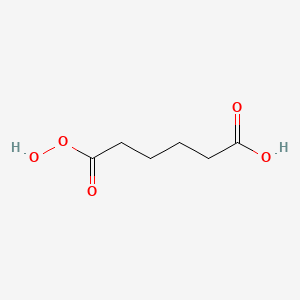
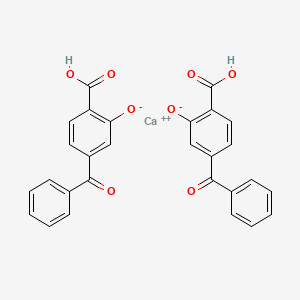
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)

![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
